

Toxicological Profile of Jaconine: An In-depth Technical Guide

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Compound of Interest

Compound Name: Jaconine

Cat. No.: B1672729

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Disclaimer: This document provides a summary of available toxicological information on **jaconine**. **Jaconine** is a pyrrolizidine alkaloid with demonstrated toxicity, and all handling and experimental procedures should be conducted with appropriate safety precautions.

Executive Summary

Jaconine is a pyrrolizidine alkaloid (PA) found in various plant species, notably within the Senecio genus. Like other PAs, **jaconine** is recognized for its significant hepatotoxicity, which is a primary concern for both human and animal health. The toxic effects are primarily mediated by its metabolic activation in the liver to highly reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules, including DNA, leading to cytotoxicity, genotoxicity, and carcinogenicity. This guide provides a comprehensive overview of the current knowledge regarding the toxicological profile of **jaconine**, including its mechanism of action, genotoxicity, and available data on related compounds.

Chemical and Physical Properties

Property	Value	Source
Chemical Name	(1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxo-14-azatricyclo[9.5.1.0 ^{14,17}]heptadec-11-ene-3,8-dione	PubChem
Molecular Formula	C ₁₈ H ₂₅ NO ₆	PubChem
Molecular Weight	351.4 g/mol	PubChem
CAS Number	6870-67-3	Haz-Map[1]

Toxicological Data

Specific quantitative toxicity data for **jaconine**, such as LD50, No-Observed-Adverse-Effect Level (NOAEL), and Lowest-Observed-Adverse-Effect Level (LOAEL), are not readily available in the public domain. However, the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classifies **jaconine** as Acute Toxicity Category 2, with the hazard statement "Fatal if swallowed, in contact with skin or if inhaled." This classification indicates a high degree of acute toxicity.

To provide a toxicological context, the following table summarizes the LD50 values of other major pyrrolizidine alkaloids found in *Senecio jacobaea*.

Alkaloid	Animal Model	Route of Administration	LD50 (mg/kg)	Source
Senecionine	Rodents	Oral	65	Wikipedia[2]
Senecionine	Mice	Intravenous	64.12 ± 2.24	ChemIDplus
Seneciphylline	Rat	Intravenous	80	PubChem[3]
Seneciphylline	Mouse	Intravenous	90	PubChem[3]
Retrorsine	Rat	-	42	PubChem[4]

Mechanism of Action: Hepatotoxicity

The primary mechanism of **jaconine** toxicity, characteristic of pyrrolizidine alkaloids, involves metabolic activation in the liver.



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Caption: Metabolic activation of **Jaconine** leading to hepatotoxicity.

This bioactivation process, primarily mediated by cytochrome P450 enzymes, converts the parent alkaloid into highly reactive electrophilic pyrrolic esters. These metabolites can then alkylate cellular nucleophiles, forming adducts with DNA and proteins. This covalent binding disrupts normal cellular function, leading to a cascade of events including:

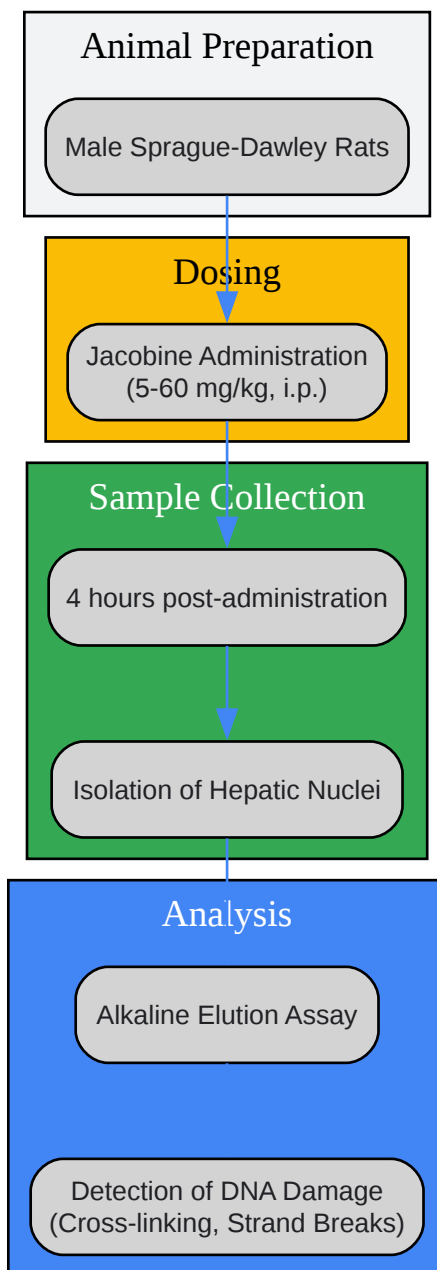
- Hepatocellular necrosis: Direct damage to liver cells.
- Inhibition of cell division: Leading to megalocytosis, the formation of abnormally large hepatocytes.
- Veno-occlusive disease (VOD): Blockage of the small veins in the liver, a characteristic feature of PA poisoning.
- Fibrosis and cirrhosis: Long-term scarring of the liver.

Genotoxicity

A study on the closely related pyrrolizidine alkaloid, jacobine, provides significant insight into the genotoxic potential of **jaconine**.

Experimental Protocol: In Vivo Genotoxicity of Jacobine in Rats

The following protocol details the methodology used to assess the genotoxicity of jacobine in male Sprague-Dawley rats.



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Caption: Experimental workflow for in vivo genotoxicity testing of Jacobine.

Methodology:

- **Animal Model:** Male Sprague-Dawley rats were used for the study.
- **Test Substance Administration:** Jacobine was administered via intraperitoneal (i.p.) injection at doses ranging from 5 to 60 mg/kg body weight.
- **Sample Collection:** Four hours after administration, the rats were euthanized, and their livers were perfused. Hepatic nuclei were then isolated.
- **DNA Damage Analysis:** The alkaline elution technique was employed to characterize the types of DNA damage induced. This method can distinguish between DNA single-strand breaks, DNA-DNA interstrand cross-links, and DNA-protein cross-links.

Genotoxicity Findings

The study on jacobine revealed the following dose-dependent effects:

Dose Range (mg/kg, i.p.)	Observed Genotoxic Effect in Rat Liver
5 - 60	Significant dose-dependent DNA-DNA interstrand cross-linking.
15 - 60	Significant DNA-protein cross-linking.
5 - 60	No detectable DNA single-strand breaks.

These findings demonstrate that jacobine is a potent genotoxic agent *in vivo*, inducing significant DNA cross-linking in the target organ. It is highly probable that **jaconine** exhibits a similar genotoxic profile due to its structural similarity.

Toxicokinetics

Pyrrolizidine alkaloids are generally absorbed rapidly from the gastrointestinal tract. They are then transported to the liver via the portal vein, where they undergo metabolism. The detoxification pathways include N-oxidation and hydrolysis, leading to water-soluble products that can be excreted by the kidneys. However, the competing metabolic activation pathway leads to the formation of the toxic pyrrolic esters.

Clinical Signs of Toxicity

While specific clinical data for **jaconine** is limited, the signs of poisoning from plants containing **jaconine** (e.g., *Senecio jacobaea*) are well-documented in livestock and are indicative of severe liver damage. These include:

- Weight loss
- Depression and lethargy
- Jaundice (icterus)
- Photosensitization
- Neurological signs associated with hepatic encephalopathy (e.g., head pressing, aimless wandering)
- Ascites (fluid accumulation in the abdomen)

Conclusion

Jaconine is a highly toxic pyrrolizidine alkaloid with potent hepatotoxic and genotoxic properties. Its toxicity is mediated through metabolic activation in the liver to reactive pyrrolic metabolites that cause widespread cellular damage. While specific quantitative toxicity values for **jaconine** are lacking, the available data on related alkaloids and its GHS classification underscore its significant health risks. Researchers and professionals in drug development should exercise extreme caution when handling this compound and consider its toxicological profile in any experimental design or risk assessment. Further research is warranted to establish definitive LD50, NOAEL, and LOAEL values for **jaconine** to allow for more precise risk characterization.

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